N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a synthetic small molecule characterized by a pyridine-furan hybrid core linked to a benzamide scaffold bearing a morpholine substituent.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(17-1-3-20(4-2-17)24-6-9-26-10-7-24)23-13-16-11-19(14-22-12-16)18-5-8-27-15-18/h1-5,8,11-12,14-15H,6-7,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGHEQRLRMBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Key Intermediate Preparation
Synthesis of 4-Morpholinobenzoic Acid
The benzamide precursor 4-morpholinobenzoic acid is synthesized via nucleophilic aromatic substitution. In a typical procedure:
- 4-Fluorobenzoic acid reacts with morpholine in the presence of potassium carbonate (K₂CO₃) at 120°C for 24 hours.
- The reaction achieves 85–90% yield, with purification via recrystallization from ethanol/water (1:3).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 87% |
Preparation of (5-(Furan-3-yl)Pyridin-3-yl)Methanamine
The pyridine-furan hybrid amine is synthesized through a two-step sequence:
Step 1: Suzuki-Miyaura Coupling
- 5-Bromopyridin-3-yl)methanol reacts with furan-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water (4:1) mixture at 90°C.
- Yield: 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Step 2: Oxidation and Reductive Amination
Amide Bond Formation Strategies
Coupling Reagent Optimization
The final step couples 4-morpholinobenzoic acid with (5-(furan-3-yl)pyridin-3-yl)methanamine via amide bond formation. Comparative studies of coupling agents reveal:
| Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 12 | 92 |
| EDC·HCl/HOBt | DCM | 0→25 | 24 | 84 |
| DCC/DMAP | THF | 25 | 48 | 68 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at room temperature provides optimal results, minimizing racemization and side products.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent literature describes a scalable process using tubular reactors for the coupling step:
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 7.94 (d, J=8.4 Hz, 2H, benzamide-H), 7.45 (m, 2H, furan-H), 4.65 (s, 2H, CH₂), 3.75 (m, 4H, morpholine-OCH₂), 3.25 (m, 4H, morpholine-NCH₂).
- HRMS (ESI): m/z calcd. for C₂₁H₂₁N₃O₃ [M+H]⁺ 364.1651, found 364.1648.
Impurity Profiling
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) identifies three major impurities:
- Unreacted amine (RT 2.1 min): <0.5%
- Di-acylated byproduct (RT 3.8 min): <0.2%
- Hydrolyzed morpholine (RT 4.5 min): <0.3%
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Reactions
The bulky morpholine group adjacent to the benzamide carbonyl reduces nucleophilic attack efficiency. Mitigations include:
Furan Ring Oxidation
The furan-3-yl moiety undergoes partial oxidation during prolonged storage. Stabilization methods:
- Packaging under argon with desiccants
- Adding 0.1% BHT (butylated hydroxytoluene) as an antioxidant
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share benzamide or heterocyclic cores but differ in substituents and secondary rings, leading to distinct physicochemical and biological profiles.
Key Observations:
Core Heterocycles :
- The target compound’s furan-pyridine core contrasts with thiazole (4d) or pyrazolopyridine (10f) systems. Thiazole-containing analogs (e.g., 4d) may exhibit stronger π-π stacking in hydrophobic binding pockets, while pyrazolopyridines (10f) are associated with kinase inhibition .
- The furan ring in the target compound introduces conformational rigidity but may reduce metabolic stability compared to saturated morpholine derivatives .
Substituent Effects: The morpholine group in the target compound enhances water solubility compared to non-polar analogs (e.g., 4d’s dichlorophenyl group). Halogenated substituents (e.g., 4d’s Cl, 10f’s F) are linked to enhanced target affinity but may elevate toxicity risks .
Synthetic Accessibility :
- The target compound’s synthesis route is unspecified, but analogs like 10f were synthesized via Suzuki coupling or nucleophilic substitution with moderate yields (27% for 10f). Thiazole derivatives (4d) required multi-step protocols with rigorous NMR/HRMS validation .
Biological Implications: Thiazole-based compounds (4d–4i) showed preliminary activity in kinase assays, though specific targets are unconfirmed . Fluorinated analogs (10f, Example 53 in ) demonstrated nanomolar potency against resistant ALK mutants, suggesting the target compound’s furan group may limit similar efficacy without fluorine’s electronegative effects .
Pharmacokinetic and Physicochemical Gaps
- Solubility: The morpholine group likely improves aqueous solubility over ’s carboxylic acid derivatives (e.g., 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid), which may suffer from poor membrane permeability due to ionization .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., sulfonyl in ) could render the target compound susceptible to CYP450 oxidation compared to 10f .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan ring, a pyridine ring, and a morpholine ring, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.41 g/mol. The compound's structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen |
| Pyridine Ring | A six-membered ring with one nitrogen atom |
| Morpholine Ring | A six-membered ring containing one nitrogen atom |
| Functional Groups | Amide group, heteroatoms (O, N) |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. The presence of the furan and pyridine rings is known to enhance the biological activity due to their ability to interact with microbial enzymes and cellular structures.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity against tested pathogens including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Research Findings:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in significant cell death at concentrations above 50 µM.
- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signal transduction processes.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
